

# Applications of XL388 in Cancer Xenograft Models: A Detailed Guide

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## Compound of Interest

Compound Name: XL388-C2-amide-PEG9-NH2  
hydrochloride

Cat. No.: B8201577

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## Introduction

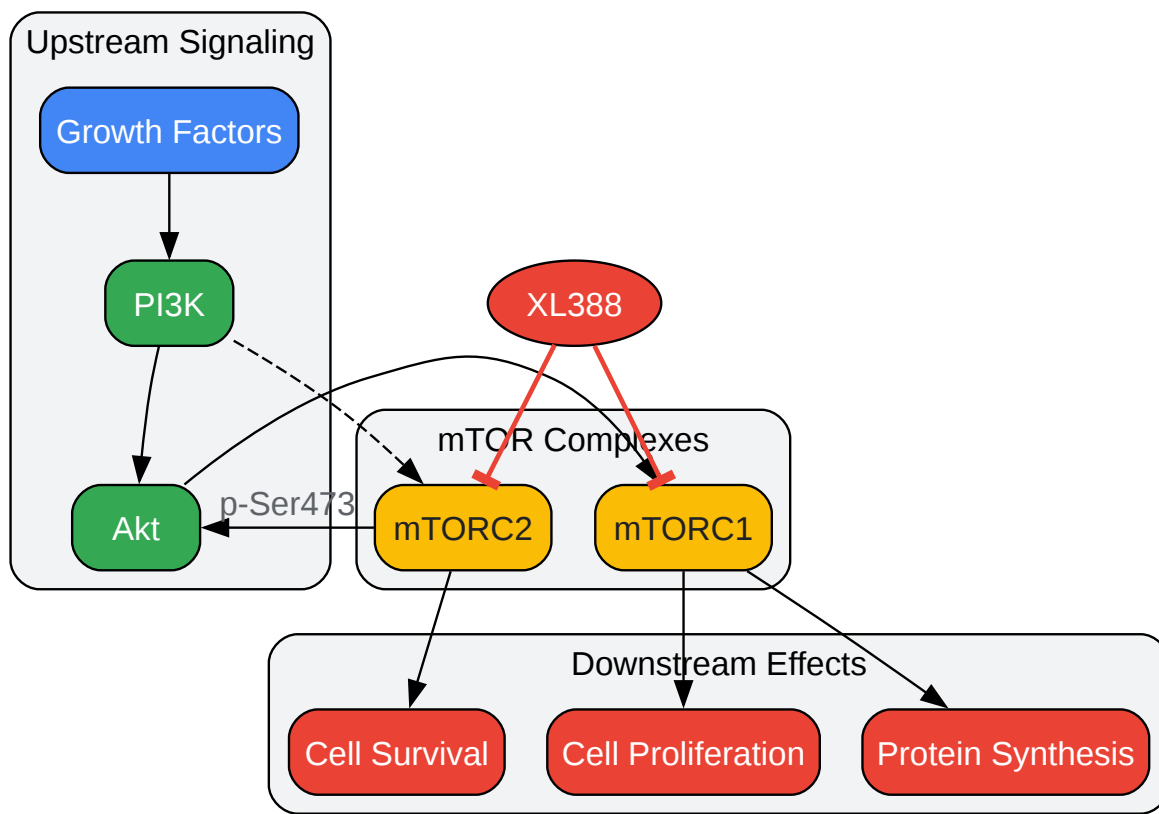
XL388 is a potent and selective, orally bioavailable, ATP-competitive dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] By inhibiting both complexes, XL388 effectively blocks downstream signaling pathways crucial for tumor cell growth, proliferation, and survival.[3][4] Preclinical studies have demonstrated the anti-cancer activity of XL388 in various cancer xenograft models, highlighting its potential as a therapeutic agent.[1][5] This document provides detailed application notes and protocols for utilizing XL388 in cancer xenograft studies.

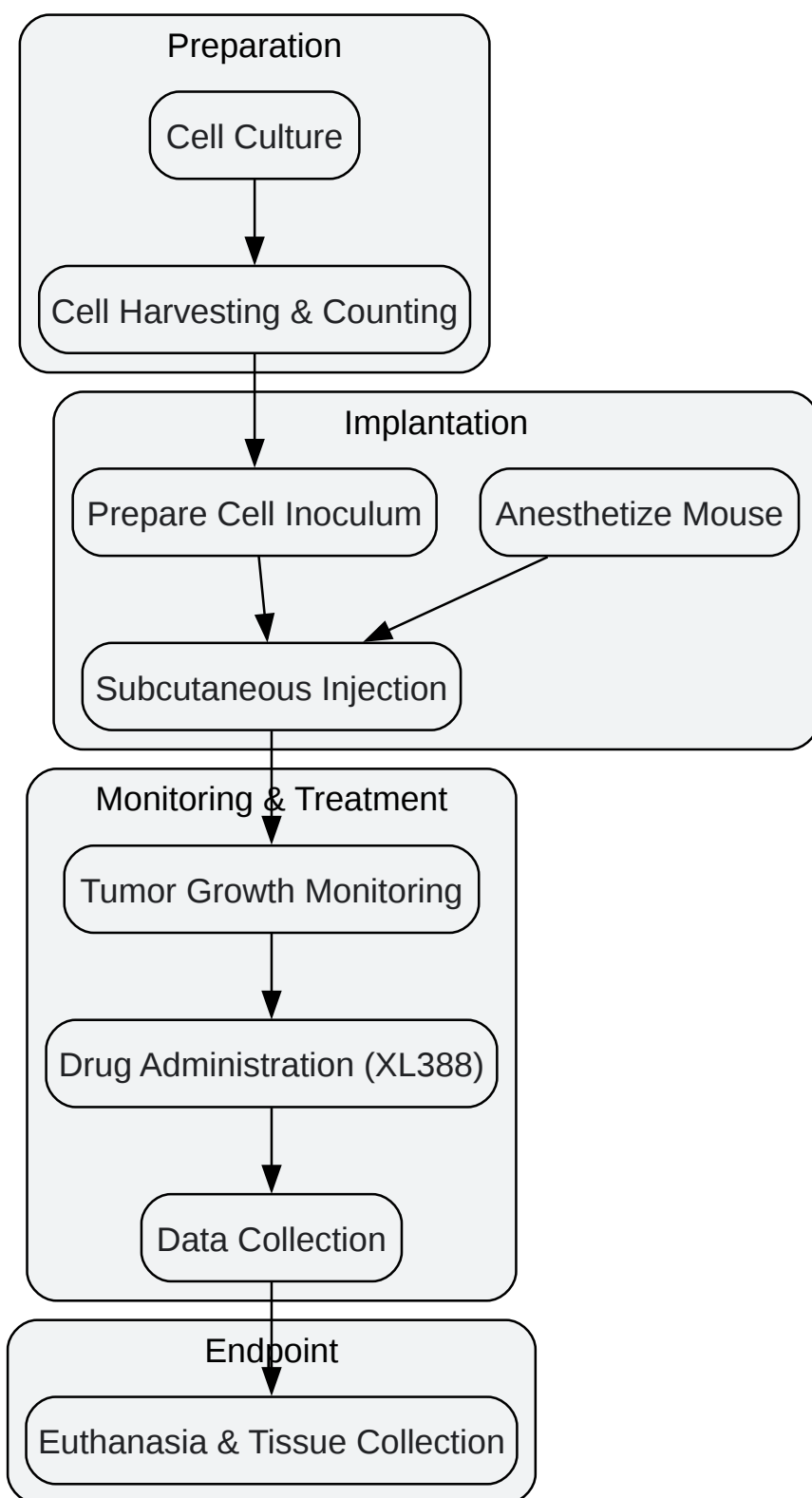
## Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

XL388 targets the kinase activity of mTOR, a central regulator of cell metabolism, growth, and proliferation. mTOR exists in two distinct multiprotein complexes:

- mTORC1: Regulates protein synthesis, lipid synthesis, and autophagy in response to growth factors, nutrients, and energy levels.
- mTORC2: Primarily regulates cell survival, metabolism, and cytoskeletal organization through the phosphorylation of Akt at Ser473.

By inhibiting both mTORC1 and mTORC2, XL388 provides a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in human cancers.[3]





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